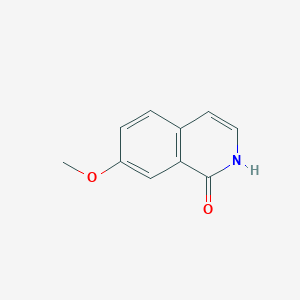

7-methoxyisoquinolin-1(2H)-one

Beschreibung

Significance of the Isoquinoline (B145761) Core in Contemporary Medicinal Chemistry and Drug Discovery

The isoquinoline framework, a structural isomer of quinoline (B57606) composed of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govsemanticscholar.orgwisdomlib.org These architecturally intriguing scaffolds are considered indispensable templates in the quest for new therapeutic agents. nih.gov The broad spectrum of biological activities associated with isoquinoline derivatives has made them a major focus of therapeutic research, leading to numerous drugs in clinical use or undergoing clinical trials for a wide array of diseases. nih.govresearchgate.net

The isoquinoline motif is ubiquitous in nature, forming the structural basis for a large family of alkaloids found in various plant species. nih.gov These naturally occurring compounds, such as the well-known opioids morphine and codeine, and the vasodilator papaverine (B1678415), demonstrate the inherent biological relevance of the isoquinoline scaffold. semanticscholar.orgresearchoutreach.org

Beyond nature, the isoquinoline core is a prolific framework in synthetic chemistry, leading to a multitude of bioactive molecules. semanticscholar.org Synthetic and medicinal chemists have been intensely focused on developing efficient methods for constructing isoquinoline derivatives due to their proven pharmacological importance. nih.gov This has resulted in a vast library of synthetic compounds with diverse therapeutic potential. nih.govresearchgate.net

Table 1: Examples of Bioactive Isoquinoline Alkaloids

| Compound | Classification | Natural Source (Example) |

| Morphine | Opioid Analgesic | Papaver somniferum |

| Codeine | Opioid Analgesic, Antitussive | Papaver somniferum |

| Papaverine | Vasodilator | Papaver somniferum |

| Berberine (B55584) | Antimicrobial, Anti-inflammatory | Berberis species |

| Tubocurarine | Skeletal Muscle Relaxant | Chondrodendron tomentosum |

The isoquinoline ring system is widely recognized as a "privileged scaffold" in drug design. nih.govnih.govrsc.org This term is used for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a promising starting point for developing a variety of therapeutic agents. nih.govresearchgate.net The structural versatility of the isoquinoline core allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. semanticscholar.orgrsc.org

The extensive range of pharmacological activities demonstrated by isoquinoline derivatives underscores their privileged status. nih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and neuroprotective effects, among others. nih.govwisdomlib.orgresearchgate.netsmolecule.com This wide therapeutic window has cemented the isoquinoline scaffold as a preferred structural unit in drug discovery, playing a crucial role in the development of novel medicines for a host of conditions including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net

Overview of Research Trajectories for Isoquinolinone Derivatives

Research into isoquinolinone derivatives, a specific class to which 7-methoxyisoquinolin-1(2H)-one belongs, is a dynamic and expanding field. Scientists are exploring how modifications to the core isoquinolinone structure influence biological activity. The lactam function at the C-1 position is a key feature, and research often focuses on synthesizing derivatives with various substituents on the benzene and pyridine rings to create novel compounds with specific therapeutic properties. researchgate.netclockss.org

One major research trajectory involves the development of kinase inhibitors for treating inflammatory diseases like rheumatoid arthritis. researchoutreach.orgacs.org Fragment-based drug discovery (FBDD) has been employed, using isoquinoline as a template to screen fragment libraries and merge hits to create potent inhibitors. researchoutreach.orgacs.org For instance, studies have identified 5,7-disubstituted isoquinoline derivatives as potential candidates for rheumatoid arthritis treatment. researchoutreach.orgacs.org

Another significant area of investigation is in oncology. Various isoquinoline derivatives have been studied for their anticancer properties, which can be exerted through mechanisms like inhibiting cancer cell proliferation or inducing apoptosis. researchgate.netsmolecule.com The synthesis of novel isoquinolinone derivatives is also being pursued for their potential as anti-HIV agents, specifically as CXCR4 antagonists, which can block the virus from entering host cells. nih.gov

Furthermore, research extends to creating derivatives with antimicrobial and neuroprotective effects. smolecule.com The synthesis of compounds like this compound itself is part of this broader effort, providing a key building block for more complex and potentially bioactive molecules. musechem.comnih.gov The strategic synthesis of variously substituted isoquinolinones, such as those with chloro, bromo, or nitro groups, allows researchers to systematically explore structure-activity relationships and identify compounds with enhanced efficacy for specific biological targets. smolecule.comnih.gov

Table 2: Investigated Pharmacological Activities of Isoquinoline Derivatives

| Pharmacological Activity | Research Area | Reference |

| Anticancer | Oncology | nih.govresearchgate.netsmolecule.com |

| Anti-inflammatory | Autoimmune Diseases | nih.govsemanticscholar.orgresearchoutreach.org |

| Antimicrobial / Antifungal | Infectious Diseases | semanticscholar.orgresearchgate.netsmolecule.com |

| Antiviral (including Anti-HIV) | Infectious Diseases | wisdomlib.orgnih.gov |

| Neuroprotective | Neurology | smolecule.com |

| Kinase Inhibition | Oncology, Inflammation | researchoutreach.orgacs.org |

| Analgesic | Pain Management | semanticscholar.orgresearchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAZFUABINHWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505446 | |

| Record name | 7-Methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16027-16-0 | |

| Record name | 7-Methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 7 Methoxyisoquinolin 1 2h One and Its Analogues

Established Synthetic Routes for 7-Methoxyisoquinolin-1(2H)-one

Traditional methods for constructing the isoquinolinone ring system often rely on well-established named reactions and multi-step pathways starting from functionalized precursors.

The construction of this compound can be achieved through sequential reactions starting from simpler, readily available isoquinoline (B145761) derivatives. A common strategy involves the preparation of a suitably substituted phenylethylamine, which undergoes acylation followed by cyclization. pharmaguideline.com The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-phenylethylamide using a Lewis acid, which yields a 3,4-dihydroisoquinoline (B110456). pharmaguideline.com This intermediate can then be oxidized to the corresponding isoquinoline or further transformed. A more direct route to the isoquinolin-1(2H)-one involves the preparation and activation of an isoquinolin-1(2H)-one precursor itself for further substitution. organic-chemistry.org

A representative multi-step synthesis could commence with a functionalized isoquinoline, such as an iodo-isoquinoline. nih.gov For example, a 7-methoxy-substituted iodo-isoquinoline can be coupled with a suitable partner to introduce a side chain at the 1-position. This can be followed by functional group manipulations and a final cyclization or oxidation step to furnish the desired lactam moiety of the isoquinolin-1(2H)-one.

Cyclization reactions are fundamental to the synthesis of the isoquinolinone core. The Bischler-Napieralski reaction and its modifications represent a cornerstone in this field, typically yielding dihydroisoquinolines that can be subsequently oxidized. pharmaguideline.com Another classical method is the Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde to produce a tetrahydroisoquinoline. pharmaguideline.com

More direct approaches to the isoquinolin-1(2H)-one skeleton include the ring closure of isocyanates derived from 3-phenylpropenoyl azides via a one-pot Curtius rearrangement and subsequent cyclization. researchgate.net Another effective method involves the cyclization of phenylethylaminophthalides using polyphosphoric acid to afford 2,3-dihydrooxoisoaporphines, which contain the dihydroisoquinolinone core. researchgate.net These methods provide robust pathways to the fundamental heterocyclic system, which can be adapted to produce specific analogues like the 7-methoxy derivative.

Advanced Synthetic Approaches to Isoquinolinone Derivatives

In recent years, synthetic chemistry has seen a surge in the development of advanced, highly efficient methods for constructing heterocyclic scaffolds. These approaches often utilize transition metal catalysis to achieve transformations that are difficult or inefficient via traditional methods.

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for synthesizing a variety of heterocyclic compounds, including isoquinolinones. nih.govmdpi.com This approach avoids the need for pre-functionalized starting materials, such as halo-heterocycles, thereby shortening synthetic sequences. Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), and cobalt (Co) have been frequently employed for this purpose. mdpi.comresearchgate.net These reactions typically involve the directed activation of an ortho C-H bond of a benzamide (B126) derivative, followed by annulation with an unsaturated coupling partner like an alkyne or alkene. mdpi.comrsc.org

Among these, high-valent cyclopentadienyl (B1206354) (Cp*) cobalt(III) catalysis has gained prominence. acs.org CpCo(III) catalysts have been successfully used in the C-H/N-N bond functionalization of arylhydrazones with internal alkynes to produce isoquinoline derivatives. acs.org More directly, CpCo(III) catalysis enables the synthesis of isoquinolones through the regioselective [4+2] annulation of N-chlorobenzamides with various coupling partners. researchgate.net

| Catalyst System | Substrates | Coupling Partner | Key Feature | Reference |

|---|---|---|---|---|

| [Rh(III)] | Oximes | Diazo Compounds | Oxidant-free tandem C-H activation/cyclization | organic-chemistry.org |

| [Pd(II)] | N-methoxy benzamides | 2,3-Allenoic acid esters | Highly regioselective synthesis of 3,4-substituted hydroisoquinolones | mdpi.com |

| [Ru(II)]/PEG-400 | Amides | Internal Alkynes | Recyclable catalytic system in a green solvent | rsc.org |

| [CpCo(III)] | Arylhydrazones | Internal Alkynes | Redox-neutral C–H/N–N functionalization | acs.org |

| [CpCo(III)] | N-Chlorobenzamides | Vinyl Acetate (B1210297) | Regioselective [4+2] annulation | acs.org |

A novel and efficient strategy for accessing scaffolds related to isoquinolinones involves the cycloisomerization of isoquinoline propargylic carbinols. nih.gov It has been demonstrated that simple protic solvents, such as ethanol (B145695) or n-propanol, can mediate the high-yield production of benz[g]indolizinones from isoquinoline carbinols. nih.govnih.gov This transformation is believed to proceed through a hydrogen-bonding network formed by the solvent, which activates the substrate for cycloisomerization. nih.gov For instance, heating an isoquinoline-derived propargylic alcohol in ethanol can lead to the desired cyclized product in quantitative yield within an hour. nih.gov This method provides a metal-free alternative for the synthesis of complex azacycles. nih.govlmu.edu

The Ritter reaction offers another pathway for the synthesis and derivatization of isoquinoline systems. This reaction typically involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, in the presence of a strong acid. An intracyclic Ritter reaction can be employed to access dihydroisoquinoline structures. mdpi.com For example, the reaction between aroylacetonitriles and dialkylbenzylcarbinols has been used to prepare 1-aroylmethyl-3,4-dihydroisoquinolines directly. researchgate.net These dihydroisoquinoline intermediates are valuable precursors that can be subsequently oxidized or further modified to yield a variety of isoquinoline and isoquinolinone derivatives. organic-chemistry.org The transformation of phenylethyl chlorides to 3,4-dihydroisoquinolines via a phenonium ion intermediate in a Ritter reaction has also been demonstrated. researchgate.net

Functionalization and Derivatization Studies of the Isoquinolinone Scaffold

The inherent reactivity of the isoquinolinone core allows for various modifications. The electron-donating effect of the methoxy (B1213986) group at the 7-position influences the regioselectivity of electrophilic substitution reactions, while the lactam functionality provides a site for N-alkylation. Strategic functionalization at various positions of the this compound ring system is crucial for developing new derivatives with tailored properties.

Regioselective Substitutions and Modifications

Regioselective functionalization is key to controlling the synthesis of specific isomers. For the this compound scaffold, electrophilic aromatic substitution is expected to be directed to the positions ortho and para to the activating methoxy group. The C-6 and C-8 positions are ortho to the methoxy group, and the C-5 position is para. However, steric hindrance and the electronic nature of the bicyclic system can influence the final substitution pattern.

Computational studies and experimental evidence on related systems suggest that the C-6 position is a primary site for electrophilic attack due to the directing effect of the C-7 methoxy group. Modifications at the nitrogen atom of the lactam are also readily achievable through reactions with various electrophiles under basic conditions.

Synthesis of Halogenated Analogues (e.g., 6-Bromo-, 6-Fluoro-7-methoxyisoquinolin-1(2H)-one)

Halogenated derivatives of this compound serve as versatile intermediates for further functionalization, particularly through cross-coupling reactions.

6-Bromo-7-methoxyisoquinolin-1(2H)-one: The synthesis of this analogue can be approached through the bromination of this compound. Direct bromination using reagents like N-bromosuccinimide (NBS) in a suitable solvent is a common method. The regioselectivity is guided by the activating methoxy group, favoring substitution at the C-6 position. An alternative approach involves a multi-step synthesis starting from a pre-functionalized benzene (B151609) ring, such as 4-bromo-5-methoxy-2-methylbenzoic acid, which can be elaborated into the target isoquinolinone through a series of cyclization and functional group manipulations.

6-Fluoro-7-methoxyisoquinolin-1(2H)-one: The introduction of a fluorine atom often imparts unique biological properties. The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one can be challenging due to the high reactivity of fluorinating agents. A potential route involves the use of electrophilic fluorinating reagents, such as Selectfluor®, on the this compound scaffold. As with bromination, the C-6 position is the anticipated site of fluorination. The synthesis of this specific compound has been reported in the chemical literature, indicating its accessibility for further studies.

| Compound | Starting Material | Reagent(s) | Key Transformation |

| 6-Bromo-7-methoxyisoquinolin-1(2H)-one | This compound | N-Bromosuccinimide (NBS) | Electrophilic Bromination |

| 6-Fluoro-7-methoxyisoquinolin-1(2H)-one | This compound | Selectfluor® | Electrophilic Fluorination |

Introduction of Diverse Functional Groups (e.g., Ethoxy, Alkynyl)

Synthesis of 7-Ethoxyisoquinolin-1(2H)-one: The conversion of the 7-methoxy group to a 7-ethoxy group can be achieved through a two-step process. The first step involves the O-demethylation of this compound to yield the corresponding 7-hydroxyisoquinolin-1(2H)-one. This is commonly accomplished using strong Lewis acids like boron tribromide (BBr3) or other demethylating agents. The subsequent step is a Williamson ether synthesis, where the resulting phenoxide is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to form the 7-ethoxy derivative. chem-station.comnih.gov

Synthesis of Alkynyl Analogues: The introduction of an alkynyl group, a valuable functional handle for click chemistry and further transformations, is typically achieved via palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent method for this purpose. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Therefore, a halogenated precursor, such as 6-bromo-7-methoxyisoquinolin-1(2H)-one, is a necessary starting material. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. For example, reacting 6-bromo-7-methoxyisoquinolin-1(2H)-one with an alkyne like trimethylsilylacetylene, followed by deprotection, would yield the 6-alkynyl-7-methoxyisoquinolin-1(2H)-one derivative.

| Target Functional Group | Precursor | Reaction Type | Key Reagents |

| Ethoxy | This compound | O-Demethylation & Williamson Ether Synthesis | 1. BBr32. Ethyl iodide, Base |

| Alkynyl | 6-Bromo-7-methoxyisoquinolin-1(2H)-one | Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base |

Pharmacological Potential and Biological Activities of 7 Methoxyisoquinolin 1 2h One Derivatives

Anti-Cancer Activity Investigations

Derivatives of 7-methoxyisoquinolin-1(2H)-one have emerged as a promising class of compounds in the search for new anti-cancer drugs. semanticscholar.orgjapsonline.com Their therapeutic potential stems from their ability to inhibit the growth of various cancer cells, often with a degree of selectivity that suggests a favorable therapeutic window. plos.orgmdpi.com

In Vitro Cytotoxicity against Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These investigations are crucial for the initial screening and identification of compounds with potential anti-cancer activity. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these studies.

For instance, a series of substituted isoquinolin-1-ones were synthesized and evaluated for their in vitro anti-cancer activity against five different human cancer cell lines, with 3-biphenyl-N-methylisoquinolin-1-one showing the most potent activity. nih.gov In another study, various isoquinolinequinone–amino acid derivatives displayed moderate to high cytotoxic activity, with IC50 values ranging from 0.58 to 15.43 μM across different cell lines. mdpi.com Notably, some of these compounds exhibited a high selective index, indicating a greater toxicity towards cancer cells compared to normal cells. mdpi.com

The cytotoxic potential of these derivatives has been observed across a range of cancer types, including:

Breast cancer (MCF-7, MDA-MB-231, MDA-MB-468) mdpi.comnih.govtubitak.gov.tr

Liver cancer (HepG2) plos.orgbrieflands.com

Lung cancer (A549) brieflands.comuniv.kiev.ua

Cervical cancer (HeLa) plos.orgbrieflands.com

Leukemia (CCRF-CEM, RPMI-8226) univ.kiev.uaresearchgate.net

Melanoma (SK-MEL-5) univ.kiev.ua

Renal cancer (A498) univ.kiev.ua

Central Nervous System (CNS) cancer (SF-295) univ.kiev.ua

Table 1: In Vitro Cytotoxicity of Selected Isoquinolinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Biphenyl-N-methylisoquinolin-1-one | Various | Not specified | nih.gov |

| Isoquinolinequinone-amino acid derivatives | Various | 0.58 - 15.43 | mdpi.com |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | Not specified | univ.kiev.ua |

| 2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines | HepG2 | 4.25 - 70.05 | brieflands.com |

Proposed Mechanisms of Antitumor Action

The anti-cancer effects of this compound and its derivatives are attributed to several underlying molecular mechanisms that disrupt cancer cell proliferation and survival. These mechanisms often involve the induction of programmed cell death (apoptosis), interference with DNA replication and repair, and modulation of key signaling pathways that regulate cell growth and inflammation.

Apoptosis, DNA Fragmentation, and Cell Cycle Arrest:

A primary mechanism by which these compounds exert their anti-cancer effects is through the induction of apoptosis. This is often accompanied by the arrest of the cell cycle at specific phases, preventing the cancer cells from dividing and proliferating. For instance, some derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is a critical checkpoint for cell division. nih.govmdpi.com This arrest can be triggered by the activation of the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.gov

Studies have revealed that treatment with certain isoquinolinone derivatives leads to:

Increased activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net

Modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway. nih.gov

DNA fragmentation, a hallmark of late-stage apoptosis.

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like DNA replication, transcription, and recombination. brieflands.com Because cancer cells have a high rate of proliferation, they are particularly dependent on topoisomerase activity, making these enzymes attractive targets for anti-cancer drugs. Certain isoquinoline (B145761) derivatives have been identified as topoisomerase I inhibitors. brieflands.comacs.org By inhibiting this enzyme, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. brieflands.com

NF-κB Pathway Modulation:

The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and cell proliferation, while also protecting cancer cells from apoptosis. acs.orgsemanticscholar.org Several isoquinoline derivatives have been shown to inhibit the NF-κB signaling pathway. nih.govacs.orgsemanticscholar.org This inhibition can occur through various mechanisms, such as preventing the nuclear translocation of NF-κB or interfering with its upstream activation signals. nih.govbiomolther.org By modulating this pathway, these compounds can reduce inflammation, inhibit cell migration, and sensitize cancer cells to apoptosis. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have helped to identify key structural features that are crucial for their anti-cancer potency.

The position and nature of substituents on the isoquinoline core play a significant role in determining the cytotoxic activity. For example, substitutions at the C-3 and C-4 positions of the isoquinoline ring have been shown to be important for anti-cancer and anti-malarial activities, respectively. semanticscholar.org The presence of a methoxy (B1213986) group, particularly at the C-7 position, is often associated with enhanced biological activity. researchgate.netnih.gov

Key findings from SAR studies include:

The type of substituent at the 3-position can significantly impact cytotoxicity. For instance, a biphenyl (B1667301) group at this position has been shown to confer potent anti-cancer activity. nih.gov

The nature of the amino acid moiety in isoquinolinequinone-amino acid derivatives influences both their cytotoxic activity and selectivity. mdpi.com

For pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy groups on the 2-arylpyrimido functionality can enhance antimigratory activity. researchgate.net

The presence of a 3-methoxybenzyloxyl group at the C5, C6, or C7 position of the isoquinolinone core can confer effective binding and selectivity toward the MT2 receptor, which is also implicated in cancer. researchgate.net

Anti-Microbial and Anti-Infective Properties

In addition to their anti-cancer potential, derivatives of this compound have also demonstrated promising activity against various microbial pathogens, including bacteria and parasites responsible for malaria.

Antibacterial Activity

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. mdpi.comnih.gov This has spurred the search for new antibacterial agents with novel mechanisms of action. Isoquinoline derivatives have emerged as a promising scaffold for the development of such agents. mdpi.commdpi.com

Studies have shown that certain isoquinoline derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria. mdpi.commdpi.comuts.edu.au Some compounds have demonstrated significant activity against MRSA, a major cause of hospital-acquired infections. mdpi.comnih.gov For example, a new class of alkynyl isoquinolines has shown strong bactericidal activity against a range of Gram-positive bacteria, including MRSA. mdpi.com These compounds were also found to be effective against intracellular MRSA, a form of the bacteria that is notoriously difficult to eradicate. mdpi.com

The proposed mechanisms of antibacterial action for some isoquinoline derivatives include the perturbation of cell wall and nucleic acid biosynthesis. mdpi.com Others are thought to interfere with key bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.com

Table 2: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound Class | Target Bacteria | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Alkynyl isoquinolines (HSN584, HSN739) | Gram-positive bacteria (including MRSA) | 4 - 16 | mdpi.com |

| Tricyclic isoquinoline derivatives (8d, 8f) | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium | 16 - 128 | mdpi.com |

| Pyrimido-isoquinolin-quinones | Gram-positive pathogens (including MRSA) | 2 - 32 | nih.gov |

Antimalarial Activity

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a major global health problem, exacerbated by the spread of drug-resistant parasite strains. conicet.gov.artandfonline.com The isoquinoline scaffold is present in some existing antimalarial drugs and continues to be a source of inspiration for the development of new therapeutic agents. semanticscholar.org

Several studies have reported the in vitro antimalarial activity of isoquinoline derivatives against Plasmodium falciparum, the most virulent species of the malaria parasite. conicet.gov.artandfonline.comimist.ma For instance, a series of novel imidazoisoquinolinone derivatives demonstrated moderate to good antimalarial activity, with their proposed mechanism of action involving the inhibition of hemozoin formation, a crucial detoxification process for the parasite. conicet.gov.ar This mechanism is similar to that of the well-known antimalarial drug chloroquine. conicet.gov.ar

Quantitative structure-activity relationship (QSAR) studies have also been employed to design and predict the antimalarial activity of new isoquinoline derivatives. imist.ma These computational approaches can help to optimize the chemical structure of these compounds to enhance their potency against Plasmodium falciparum. imist.ma

Antifungal Activity

Limited research has been published regarding the specific antifungal activity of this compound. However, studies on its structural isomer, 4-methoxyisoquinolin-1(2H)-one, have indicated potential antifungal properties. One study identified 4-methoxyisoquinolin-1(2H)-one from the co-culture of Aspergillus fumigatus KMM4631 with other marine fungi. While this finding suggests that isoquinolinone scaffolds may be a source of antifungal compounds, specific data on the antifungal spectrum and potency of this compound are not available in the reviewed literature.

Antiviral Activity (e.g., against HIV, SARS-CoV, SARS-CoV-2, Japanese encephalitis virus, Zika virus)

The antiviral potential of isoquinoline derivatives has been a subject of scientific investigation against a variety of viruses.

HIV: Research into 2-hydroxyisoquinoline-1,3-dione (HID) derivatives, which share a core isoquinoline structure, has shown them to be dual inhibitors of HIV reverse transcriptase-associated ribonuclease H (RNase H) and polymerase. Specifically, C-6 benzyl (B1604629) and biarylmethyl substituted HIDs have demonstrated inhibitory activity in the low to submicromolar range. acs.org Some of these analogues also exhibited antiviral activity against HIV at low micromolar concentrations. acs.org Another study reported that certain isoquinoline alkaloids possess anti-HIV activity. mdpi.com

SARS-CoV and SARS-CoV-2: While direct studies on this compound are lacking, broader research on related heterocyclic compounds has been conducted. Novel tetrahydroisoquinoline-based heterocyclic compounds have been shown to effectively inhibit SARS-CoV-2 replication in vitro. researchgate.net For instance, one derivative demonstrated a half-maximal effective concentration (EC50) of 3.15 μM against SARS-CoV-2. researchgate.net Additionally, some isoquinoline alkaloids have shown inhibitory activity against SARS-CoV. mdpi.com

Japanese Encephalitis Virus (JEV): Investigations into isoquinoline alkaloids have revealed potential anti-JEV activity. The bis-benzylisoquinoline alkaloid berbamine (B205283) has been reported to inhibit JEV with an EC50 value of 1.62 mM. mdpi.com

Zika Virus (ZIKV): Similar to JEV, the isoquinoline alkaloid berbamine has also shown inhibitory action against the Zika virus, with a reported EC50 of 2.17 mM. mdpi.com

Currently, there is no specific published research detailing the antiviral activity of this compound against HIV, SARS-CoV, SARS-CoV-2, Japanese encephalitis virus, or Zika virus.

Mechanisms of Anti-Infective Action (e.g., DNA Gyrase Inhibition, Perturbation of Cell Wall and Nucleic Acid Biosynthesis)

The precise mechanisms of anti-infective action for this compound have not been extensively elucidated in the available scientific literature. However, related classes of compounds offer insights into potential mechanisms.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated target for antibacterial drugs. nih.govwikipedia.org The quinolone class of antibiotics, which are structurally related to isoquinolones, are well-known inhibitors of DNA gyrase. wikipedia.org They function by stabilizing the enzyme-DNA cleavage complex, which obstructs DNA replication. nih.gov While this provides a potential avenue for the antibacterial action of isoquinoline derivatives, direct evidence of this compound acting as a DNA gyrase inhibitor is not currently available.

Perturbation of Cell Wall and Nucleic Acid Biosynthesis: There is no specific information in the reviewed literature concerning the ability of this compound to perturb cell wall or nucleic acid biosynthesis.

Studies on Propensity for Resistance Development

There is currently no available research in the scientific literature that specifically investigates the propensity for the development of microbial resistance to this compound.

Enzyme Inhibitory Activities

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme implicated in angiogenesis and is a target for anticancer drug development. nih.govrxlist.com A review of the current scientific literature reveals no studies investigating the inhibitory activity of this compound against thymidine phosphorylase. Known inhibitors of this enzyme belong to other chemical classes, such as pyrimidine (B1678525) derivatives. nih.govsci-hub.se

Phosphodiesterase Inhibition (e.g., PDE-4, Platelet Phosphodiesterase)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic potential in various diseases. nih.gov The isoquinoline scaffold is a known feature in some PDE inhibitors.

PDE-4 Inhibition: Phosphodiesterase-4 (PDE4) is a key enzyme in the regulation of inflammatory responses. tocris.com While there is extensive research on PDE4 inhibitors, no specific data was found in the reviewed literature detailing the inhibitory activity of this compound against PDE4.

Platelet Phosphodiesterase Inhibition: Inhibition of platelet phosphodiesterases, such as PDE3 and PDE5, can prevent platelet aggregation. mdpi.com Papaverine (B1678415), a well-known isoquinoline alkaloid, is a potent inhibitor of phosphodiesterase 10A (PDE10A). nih.gov Research on synthetic analogues of papaverine has led to the development of potent PDE10A inhibitors with a 6,7-dimethoxyisoquinoline (B95607) core. nih.gov One such derivative, 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline, displayed an IC50 value of 28 nM for PDE10A. nih.gov A pyrimido-isoquinoline compound, HL 725, has been reported as an extremely potent inhibitor of platelet cAMP phosphodiesterase. nih.gov However, specific studies on the inhibitory effect of this compound on platelet phosphodiesterase are not available in the current literature.

Table of Research Findings on Isoquinoline Derivatives

| Compound Class/Derivative | Biological Activity | Target Organism/Enzyme | Key Findings | Citation |

| 2-Hydroxyisoquinoline-1,3-diones (HIDs) | Antiviral | HIV Reverse Transcriptase (RNase H & Polymerase) | Dual inhibitors with low to submicromolar IC50 values. | acs.org |

| Tetrahydroisoquinoline Derivatives | Antiviral | SARS-CoV-2 | EC50 of 3.15 μM for one derivative. | researchgate.net |

| Berbamine (Isoquinoline Alkaloid) | Antiviral | Japanese Encephalitis Virus (JEV) | EC50 of 1.62 mM. | mdpi.com |

| Berbamine (Isoquinoline Alkaloid) | Antiviral | Zika Virus (ZIKV) | EC50 of 2.17 mM. | mdpi.com |

| 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline | Enzyme Inhibition | Phosphodiesterase 10A (PDE10A) | IC50 of 28 nM. | nih.gov |

| HL 725 (Pyrimido-isoquinoline) | Enzyme Inhibition | Platelet cAMP Phosphodiesterase | Potent inhibitor of platelet aggregation. | nih.gov |

Leucine (B10760876) Aminopeptidase Inhibition

Leucine aminopeptidases (LAPs) are a class of exopeptidases that catalyze the removal of leucine residues from the N-terminus of proteins and peptides. ucanr.edu These zinc-containing metalloenzymes are involved in various physiological processes, and their dysregulation has been implicated in pathological conditions, including cancer, making them a target for therapeutic inhibitors. researchgate.netmdpi.com LAPs are known to play a role in tumor cell proliferation, migration, and invasion. mdpi.com

The isoquinoline scaffold is considered a promising framework for the development of new LAP inhibitors. researchgate.netmdpi.com Theoretical studies involving virtual screening and molecular docking have been conducted to identify potential LAP inhibitors based on a 3,4-dihydroisoquinoline (B110456) structure. researchgate.netmdpi.com These computational approaches have suggested that compounds featuring the 3,4-dihydroisoquinoline moiety could be potent inhibitors of leucine aminopeptidase, warranting further investigation through in vitro and in vivo studies. researchgate.net For instance, phosphonic acid analogues of leucine are known inhibitors of aminopeptidases, and theoretical studies on phosphonic/phosphinic acid-containing isoquinoline derivatives have provided insights into the structural requirements for LAP inhibition. mdpi.com

Inhibitors of LAPs often work by chelating the zinc ion at the active site. nih.gov Known inhibitors include natural compounds like bestatin, a dipeptide analogue that is a slow-binding competitive inhibitor of LAP. ucanr.eduresearchgate.net Other examples include amino acid hydroxamates, such as L-leucine hydroxamate, which are potent competitive inhibitors that are presumed to act as bidentate ligands of the active site zinc. nih.gov

Cyclooxygenase Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key mediators in the biosynthesis of prostaglandins (B1171923) from arachidonic acid, which are involved in inflammation, pain, and fever. mdpi.comwikipedia.org There are two main isoforms, COX-1 and COX-2. wikipedia.org While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is inducible and its expression is elevated during inflammation. mdpi.combrieflands.com Consequently, selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). brieflands.com

The development of selective COX-2 inhibitors has been a significant area of research. mdpi.com A key structural difference between the two isoforms is the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. wikipedia.org This difference creates an accessible hydrophobic side-pocket in the COX-2 active site, which can be exploited for the design of selective inhibitors. wikipedia.org

Various heterocyclic compounds have been investigated as potential COX inhibitors. For example, certain flavone (B191248) and indolin-2-one derivatives have shown potent and selective COX-2 inhibitory activity. mdpi.comnih.gov While direct studies on this compound derivatives as COX inhibitors are not detailed in the provided sources, the exploration of diverse heterocyclic scaffolds is a common strategy in this field. mdpi.comnih.goveco-vector.com For instance, research on 1,3-dihydro-2H-indolin-2-one derivatives identified compounds with good COX-2 inhibitory activities, with IC50 values in the low micromolar range. mdpi.com Molecular docking studies help to predict how these molecules might bind within the COX-2 active site, guiding further optimization. mdpi.com

Protein Kinase Inhibition (e.g., CDK-1, CDK-5, GSK-3)

Protein kinases are critical enzymes that regulate a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis, by phosphorylating target proteins. thno.orgoncotarget.com Their dysregulation is a hallmark of many diseases, particularly cancer and neurodegenerative disorders, making them important therapeutic targets. oncotarget.comnih.gov Key kinases implicated in these diseases include cyclin-dependent kinases (CDKs) like CDK-1 and CDK-5, and glycogen (B147801) synthase kinase-3 (GSK-3). nih.govmedchemexpress.com

GSK-3, a serine/threonine kinase, is involved in metabolism, cell signaling, and proliferation. thno.org Its inhibition has been proposed as a therapeutic strategy for various diseases. thno.org CDK-1 is a key regulator of the cell cycle, while CDK-5 and GSK-3 are both implicated in the abnormal hyperphosphorylation of the tau protein, a pathological feature of Alzheimer's disease. oncotarget.comnih.gov

Several small molecule inhibitors targeting these kinases have been identified. Aloisine A is a potent inhibitor of several CDKs, including CDK-1 and CDK-5, as well as GSK-3α and GSK-3β. medchemexpress.com Indirubins, which are bis-indole alkaloids, are another class of compounds that potently inhibit CDKs and GSK-3β. nih.gov The indirubin (B1684374) derivative, indirubin-3'-monoxime, was shown to inhibit tau phosphorylation at sites specific to Alzheimer's disease. nih.gov The search for novel, potent, and selective kinase inhibitors is an active area of medicinal chemistry, with numerous heterocyclic scaffolds being explored.

Table 1: Inhibitory Activity of Selected Kinase Inhibitors

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Aloisine A | CDK1/cyclin B | 0.15 | medchemexpress.com |

| Aloisine A | CDK5/p35 | 0.16 | medchemexpress.com |

| Aloisine A | GSK-3α | 0.5 | medchemexpress.com |

| Aloisine A | GSK-3β | 1.5 | medchemexpress.com |

| Indirubins | GSK-3β | 0.005 - 0.05 | nih.gov |

| Indirubins | CDKs | 0.05 - 0.1 | nih.gov |

Other Pharmacological Effects

Anti-inflammatory and Analgesic Activities

The search for new anti-inflammatory and analgesic agents is driven by the need for more effective therapies with fewer side effects than current options. nih.gov Heterocyclic compounds, including quinazolines, pyrazoles, and isoquinolines, represent a rich source of pharmacologically active molecules with potential in this area. nih.govbiomedpharmajournal.orgencyclopedia.pub

Derivatives of isoquinoline have shown particular promise. Specifically, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a synthetic analog of isoquinoline alkaloids, has demonstrated pronounced anti-inflammatory and analgesic activity in preclinical models. biomedpharmajournal.org In a carrageenan-induced paw edema model, this compound exhibited a significant anti-inflammatory effect. biomedpharmajournal.org It also showed high analgesic activity in the hot plate test, increasing the pain sensitivity threshold. biomedpharmajournal.org The results suggest that this tetrahydroisoquinoline derivative has potential for use as a non-narcotic analgesic. biomedpharmajournal.org

Other heterocyclic systems have also yielded potent anti-inflammatory and analgesic agents. eco-vector.commdpi.com For example, certain hydrazone derivatives have demonstrated significant anti-inflammatory activity, while some pyrazole (B372694) derivatives have shown promising results as anti-inflammatory and analgesic agents with reduced side effects compared to standard drugs. nih.govmdpi.com The mechanism of action for many of these compounds is believed to involve the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes. eco-vector.com

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. researchgate.net Developing effective neuroprotective therapies is a major challenge. researchgate.net Quinoline (B57606) and isoquinoline alkaloids and their derivatives have emerged as a significant class of compounds with neuroprotective potential. researchgate.netmdpi.commdpi.com

Isoquinoline alkaloids such as berberine (B55584) and tetrahydropalmatine (B600727) exert neuroprotective effects through multiple mechanisms. mdpi.com These include reducing inflammatory injury by inhibiting the production of pro-inflammatory mediators like TNF-α and COX-2, and activating anti-inflammatory signaling pathways. mdpi.com Furthermore, they can mitigate oxidative stress, a key factor in neurodegeneration, by enhancing the activity of antioxidant enzymes. mdpi.com Berberine has been shown to protect neural stem cells from oxidative damage and promote their differentiation into neurons. mdpi.com

Structurally related quinoline derivatives have also been investigated for neuroprotective properties. mdpi.comnih.govnih.gov Research suggests these compounds can act as multifunctional agents by scavenging free radicals and inhibiting key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.comnih.gov The activation of mGlu4 receptors by allosteric modulators has also been identified as a strategy with neuroprotective effects. researchgate.net These findings highlight the potential of the broader isoquinoline and quinoline scaffolds in the development of treatments for neurodegenerative diseases. researchgate.netmdpi.com

Antioxidant Potential and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases, including neurodegenerative disorders and cancer. mdpi.compensoft.net Compounds that can counteract oxidative stress are therefore of great therapeutic interest. nih.gov

The isoquinoline and quinoline ring systems are present in many natural and synthetic compounds that possess significant antioxidant activity. mdpi.commdpi.com Isoquinoline alkaloids like berberine and nuciferine (B1677029) exert protective effects by reducing oxidative stress. mdpi.com They can increase the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), which are responsible for scavenging free radicals. mdpi.com

The antioxidant action of these derivatives can occur through several mechanisms. mdpi.commdpi.com Two primary mechanisms for radical scavenging are the hydrogen atom transfer (HAT) and single electron transfer (SET) pathways. mdpi.com The efficiency of a compound as an antioxidant is related to its ability to donate a hydrogen atom or an electron to neutralize a free radical. mdpi.comnih.gov Studies on various heterocyclic compounds, such as quinazolin-4(3H)-ones, have evaluated their antioxidant capacity using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.netnih.gov The presence and position of substituent groups, such as hydroxyl moieties, on the aromatic ring can significantly influence the antioxidant activity. nih.gov

Table 2: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives (DPPH Assay)

| Compound | Substituent Pattern | EC50 (µM) | Reference |

|---|---|---|---|

| 21e | 3',4'-dihydroxy | 7.5 | nih.gov |

| 21g | 2',4'-dihydroxy | 7.4 | nih.gov |

| 21h | 2',5'-dihydroxy | 7.2 | nih.gov |

| 21f | 3',5'-dihydroxy (meta) | > 100 | nih.gov |

Antiarrhythmic and Positive Inotropic Effects

While various isoquinoline alkaloids and their derivatives have been investigated for cardiovascular effects, specific data directly linking derivatives of this compound to antiarrhythmic and positive inotropic activities is limited in the currently available scientific literature. Research has shown that other classes of compounds, such as quinolizidine (B1214090) and pyrrolidin-2-one derivatives, exhibit these properties. mdpi.commdpi.com For instance, some quinolizidine derivatives have been found to possess potent antiarrhythmic activity, and in some cases, this is combined with an unusual positive inotropic effect, which could be beneficial in arrhythmias associated with heart failure. mdpi.com Similarly, certain class III antiarrhythmic agents are noted for demonstrating positive inotropy, an effect that enhances the force of myocardial contraction. nih.gov However, direct studies on this compound derivatives for these specific effects are not extensively documented.

Modulation of Cellular Pathways (e.g., Ca2+-transport systems, NF-κB, MAPK/ERK)

Derivatives of the isoquinolin-1(2H)-one core structure have been shown to modulate several critical intracellular signaling pathways.

Ca2+-transport systems: Metal complexes incorporating isoquinoline derivatives have demonstrated the ability to influence intracellular calcium ion (Ca²⁺) concentrations. Gold(III) and Copper(II) complexes with isoquinoline-based ligands have been shown to stimulate the release of Ca²⁺ from intracellular stores, which can trigger downstream events such as the caspase cascade, ultimately leading to apoptosis in cancer cells. This disruption of Ca²⁺ homeostasis is a key mechanism in their cytotoxic activity.

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immune responses, and cell survival. mdpi.com Its dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. bath.ac.ukgoogle.com Certain isoquinoline derivatives have been identified as potent inhibitors of this pathway. For example, 5-Aminoisoquinolin-1-one (5-AIQ), a structural analog of this compound, acts as an inhibitor of poly(ADP-ribose)polymerases (PARPs). bath.ac.uk Inhibition of PARP-1 by 5-AIQ leads to the downstream down-regulation of NF-κB activity, which in turn modulates the expression of various inflammatory cytokines and adhesion molecules. bath.ac.uk This highlights the potential for isoquinolin-1(2H)-one derivatives to exert anti-inflammatory effects through the NF-κB signaling cascade. Furthermore, patents have described 8-substituted isoquinoline derivatives as direct inhibitors of the NF-κB activation pathway. google.com

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is crucial for regulating cell proliferation, differentiation, and survival. researchgate.netresearchgate.net Aberrant activation of this pathway is a hallmark of many cancers. researchgate.net While the MAPK/ERK pathway is a known target for various therapeutic agents, direct studies detailing the modulatory effects of this compound derivatives are not extensively reported. Research on other compounds has shown that inhibiting the MAPK/ERK pathway can suppress the migration and invasion of cancer cells. plos.org Given the established role of other isoquinoline alkaloids in influencing major signaling cascades, the MAPK/ERK pathway remains a plausible target for novel derivatives of this compound. nih.govnih.gov

Bioreactivity of this compound as a Precursor in Natural Product Synthesis

The structural framework of this compound makes it a valuable starting material and key intermediate for the construction of complex molecular architectures found in nature. musechem.com

Precursor to Erythrina Alkaloids (e.g., (±)-3-Demethoxyerythratidinone)

Erythrina alkaloids are a large class of tetracyclic spiroamine natural products known for their diverse pharmacological activities, including sedative and CNS-depressant effects. nih.govnih.gov The isoquinoline core is a fundamental building block in their biosynthesis and chemical synthesis. nih.govresearchgate.net

This compound is a documented precursor in the total synthesis of the Erythrina alkaloid (±)-3-Demethoxyerythratidinone. escholarship.org A notable synthetic strategy involves a protic-solvent-mediated cycloisomerization of an isoquinoline propargylic alcohol, which itself is derived from this compound. escholarship.orglookchem.com This approach provides an efficient route to key intermediates that are then elaborated to form the characteristic tetracyclic core of the alkaloid. nih.govescholarship.org This demonstrates the direct utility of this compound in assembling complex natural product skeletons. escholarship.orgmolaid.com

| Precursor Compound | Target Natural Product | Key Synthetic Strategy | Reference |

|---|---|---|---|

| This compound | (±)-3-Demethoxyerythratidinone | Used to prepare an isoquinoline propargylic alcohol intermediate for a subsequent cycloisomerization reaction. | escholarship.org |

| Tetrahydroisoquinoline (THIQ) derivatives | (−)-Demethoxyerythratidinone | Enantioselective synthesis involving the creation of a spirocyclic THIQ intermediate. | nih.gov |

Role in Synthesis of Other Complex Natural Products

Beyond Erythrina alkaloids, the versatile reactivity of the this compound scaffold lends itself to the synthesis of other complex natural products and bioactive molecules. musechem.com Its structure serves as a robust building block that can be chemically manipulated to access diverse heterocyclic systems. lookchem.comescholarship.org For example, derivatives of this compound are employed in the synthesis of tetracyclic alkaloids through photocyclization reactions and can be used to create isoquinoline-based biaryls with potential as microtubule inhibitors. lookchem.com The strategic placement of the methoxy and lactam functionalities allows for regioselective reactions, making it an important tool for researchers in organic chemistry and drug discovery aiming to construct novel and intricate molecular entities. musechem.comlookchem.commsu.edu

Applications in Chemical Research and Development

Utility as a Key Intermediate in Organic Synthesis

The isoquinolone framework is a privileged scaffold found in numerous natural products and synthetically important molecules. mdpi.com Consequently, 7-methoxyisoquinolin-1(2H)-one serves as a pivotal synthon, or building block, for the assembly of diverse and complex chemical entities. sioc-journal.cn The presence of the methoxy (B1213986) group at the 7-position electronically influences the aromatic system, affecting its reactivity and providing a handle for further chemical modification.

The synthesis of isoquinolone derivatives is a major focus in organic chemistry, with numerous methods developed using transition-metal catalysis. sioc-journal.cn These methods often involve the annulation (ring-forming) of simpler starting materials. For instance, rhodium(III)-catalyzed C–H activation and annulation represents a modern strategy for constructing multifunctionalized isoquinolones. acs.org Other catalytic systems utilizing metals like palladium, nickel, and cobalt are also employed to build the isoquinolone core. mdpi.comacs.org

Once synthesized, this compound can be further functionalized. Catalyst-controlled C-H arylation reactions, for example, allow for the selective introduction of various aryl groups at specific positions on the isoquinolone scaffold, such as the C4 or C8 positions, using palladium or iridium catalysts. acs.org This ability to serve as a substrate for precise, late-stage functionalization underscores its value as a key intermediate, enabling the creation of a library of derivatives for further investigation.

Role in Pharmaceutical Development and Drug Discovery

The isoquinoline (B145761) and isoquinolone moieties are central to the development of new drugs due to their presence in a wide array of bioactive compounds. sioc-journal.cn The this compound scaffold, in particular, has proven to be a critical component in the discovery of modern therapeutic agents.

A prominent example of its application is in the development of PF-06650833 (also known as Zimlovisertib), a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). acs.orgresearchgate.net IRAK4 is a key enzyme in immune signaling pathways, and its inhibition is a therapeutic strategy for treating inflammatory and autoimmune diseases like rheumatoid arthritis and lupus. researchgate.netnewdrugapprovals.org

The discovery of PF-06650833 was achieved through fragment-based drug design, where the 7-methoxyisoquinoline (B1361142) core served as a high-value scaffold. acs.orgresearchgate.net This initial fragment was systematically built upon and optimized, leading to a clinical candidate with nanomolar potency and oral bioavailability. acs.org The development process involved extensive medicinal chemistry to refine the structure, informed by co-crystal structures of inhibitors bound to the IRAK4 active site. acs.org The large-scale synthesis of PF-06650833 was a significant undertaking, highlighting the importance of having robust chemical routes to the core intermediates. thieme-connect.com The successful advancement of this compound into clinical trials validates the 7-methoxyisoquinoline scaffold as a valuable starting point for drug discovery programs targeting kinases and other enzymes. researchgate.netnih.gov

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 16027-16-0 | fluorochem.co.uk |

| Molecular Formula | C₁₀H₉NO₂ | uni.lusigmaaldrich.com |

| Molecular Weight | 175.18 g/mol | sigmaaldrich.com |

| IUPAC Name | 7-methoxy-2H-isoquinolin-1-one | uni.lu |

| InChIKey | UXAZFUABINHWGY-UHFFFAOYSA-N | fluorochem.co.uk |

Table 2: Pharmaceutical Application of a this compound Derivative

| Derivative Name | Core Scaffold | Therapeutic Target | Potential Indication | Source |

|---|---|---|---|---|

| PF-06650833 (Zimlovisertib) | 7-methoxyisoquinoline | Interleukin-1 Receptor Associated Kinase 4 (IRAK4) | Rheumatoid Arthritis, Lupus | acs.orgresearchgate.netnewdrugapprovals.orgnih.gov |

Potential as a Chemical Reagent and Catalyst

While this compound is primarily valued as a structural intermediate, its derivatives have potential applications as chemical reagents and in catalysis. The core structure can be modified to create ligands for transition metals, which are essential components of many catalysts. nih.gov For example, derivatives of the related compound 1,2,3,4-tetrahydroisoquinoline (B50084) have been developed as chiral ligands and organocatalysts for asymmetric reactions, which are crucial for producing single-enantiomer drugs. researchgate.net

The isoquinolone ring itself can act as a key reagent in advanced catalytic reactions. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, use the isoquinolone scaffold as a substrate for direct functionalization. sioc-journal.cnacs.org In these reactions, a catalyst (e.g., palladium or iridium) selectively activates a carbon-hydrogen bond on the ring, allowing for the attachment of new chemical groups. acs.org This process treats the isoquinolone as a reactive partner, enabling the efficient synthesis of complex derivatives that would be difficult to access through other means. Therefore, while not a catalyst itself, this compound functions as a sophisticated reagent in the toolbox of modern catalytic chemistry.

Future Directions in 7 Methoxyisoquinolin 1 2h One Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of the isoquinoline (B145761) core has traditionally relied on methods like the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. niscpr.res.inacs.org However, these approaches often have limitations, including harsh reaction conditions, low yields, and a narrow substrate scope. niscpr.res.in Consequently, modern organic chemistry is moving towards the development of more efficient and sustainable synthetic routes.

Future research will likely focus on the following areas:

Transition-Metal Catalysis: The use of 3d-transition metals such as cobalt, nickel, and iron is a promising direction. bohrium.com These metals are more abundant, cost-effective, and less toxic than precious metal catalysts. bohrium.com A notable advancement is the Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones, including 7-methoxyisoquinolin-1(2H)-one, which utilizes vinyl acetate (B1210297) as an inexpensive and benign acetylene (B1199291) substitute. acs.org This method avoids the need for an external oxidant by employing the N-Cl bond of N-chlorobenzamides as an internal oxidant. acs.org

C-H Activation: Direct C-H activation reactions represent an atom-economical and efficient strategy for building molecular complexity. researchgate.netresearchgate.net Future methodologies will likely expand on ruthenium-catalyzed C-H/N-N bond activation for the annulation of various starting materials to form the isoquinolinone core, minimizing waste and pre-functionalization steps. researchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into synthetic planning. This involves the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG), which can also facilitate catalyst recycling. niscpr.res.inresearchgate.net Furthermore, energy sources like microwave irradiation are being employed to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Isoquinolinone Synthesis

| Methodology | Catalyst/Reagent | Key Features | Sustainability Aspect | Reference(s) |

|---|---|---|---|---|

| Traditional Methods | Strong acids, high temperatures | Well-established routes | Often require harsh conditions, produce significant waste | niscpr.res.in, acs.org |

| Transition-Metal Catalysis | Co(III), Ru(II), Zn | High efficiency, broad substrate scope | Use of earth-abundant, less toxic metals | bohrium.com, acs.org |

| C-H Activation | Ru(II), Co | Atom-economical, avoids pre-functionalization | Reduces synthetic steps and byproducts | researchgate.net, researchgate.net |

| Microwave-Assisted Synthesis | Ruthenium catalyst in PEG | Rapid reaction times, high yields | Energy efficient, use of biodegradable solvent | researchgate.net |

In-depth Mechanistic Studies of Biological Activities

While the isoquinolinone scaffold is known to exhibit a range of biological effects, detailed mechanistic studies for many derivatives, including this compound, are still needed. Future research should aim to elucidate the precise molecular interactions that underpin their therapeutic potential.

Key research targets include:

Enzyme Inhibition: Isoquinoline derivatives have shown activity as inhibitors of crucial enzymes. For example, certain lamellarins, which contain a related pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, are potent inhibitors of Topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy. rsc.org Derivatives of 7-methoxyisoquinoline (B1361142) have been synthesized and evaluated as inhibitors of HIV Reverse Transcriptase associated Ribonuclease H (RNase H). nih.gov

Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). nih.gov Compounds featuring the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, structurally similar to this compound, have been identified as potent P-gp inhibitors, effectively reversing vincristine (B1662923) resistance in esophageal cancer cell lines. nih.gov In-depth studies are required to understand the specific structural features responsible for this inhibition at a molecular level. nih.gov

Receptor Modulation: The isoquinoline framework is present in molecules that modulate G protein-coupled receptors (GPCRs). For instance, novel isoquinoline-based compounds have been developed as potent antagonists for the CXCR4 receptor, which is a critical co-receptor for HIV entry into T-cells. nih.gov

Table 2: Known Biological Targets for the Isoquinolinone Scaffold

| Target | Biological Effect | Therapeutic Area | Example Scaffold/Compound | Reference(s) |

|---|---|---|---|---|

| Topoisomerase I | Inhibition of DNA replication | Cancer | Lamellarins (pyrrolo[2,1-a]isoquinoline) | rsc.org |

| P-glycoprotein (P-gp) | Reversal of multidrug resistance | Cancer | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | nih.gov |

| CXCR4 Receptor | Antagonism of viral entry | HIV/AIDS | Isoquinoline-based antagonists | nih.gov |

| IRAK4 | Inhibition of inflammatory signaling | Inflammatory Diseases | 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide | researchgate.net |

| HIV RNase H | Inhibition of viral replication | HIV/AIDS | 2-Hydroxy-7-methoxyisoquinoline-1,3(2H,4H)-dione derivatives | nih.gov |

Development of New Therapeutic Agents Based on the Isoquinolinone Scaffold

The isoquinoline core is considered a "privileged scaffold" because it can bind to multiple, diverse biological targets, making it an excellent starting point for drug discovery. nih.govresearchgate.net Future efforts will focus on leveraging the this compound structure to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

A prime example is the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. researchgate.net Through fragment-based drug design, researchers have developed PF-06650833 (1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide), a potent and selective IRAK4 inhibitor that reached clinical candidate status. researchgate.net This molecule prominently features the 7-methoxyisoquinoline core, highlighting its value in creating highly specific kinase inhibitors.

Further development could target:

Oncology: Expanding on the known activity against Topoisomerase I and P-gp to create new classes of anticancer agents. rsc.orgnih.gov

Neurodegenerative Diseases: The isoquinoline alkaloid apomorphine (B128758) is used in the treatment of Parkinson's disease, suggesting the scaffold's potential for developing new neuroprotective agents. numberanalytics.com

Infectious Diseases: Building on the success of CXCR4 antagonists for HIV, new derivatives could be explored for their activity against other viral or bacterial targets. nih.gov

Table 3: Examples of Therapeutic Agents Based on the Isoquinolinone Scaffold

| Compound/Derivative Class | Target | Potential Application | Key Structural Moiety | Reference(s) |

|---|---|---|---|---|

| PF-06650833 | IRAK4 | Autoimmune diseases, inflammation | 7-Methoxyisoquinoline | researchgate.net |

| Compound 41 (in study) | P-glycoprotein | Reversal of cancer drug resistance | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | nih.gov |

| Compound 24c (in study) | CXCR4 Receptor | Anti-HIV therapy | Isoquinoline | nih.gov |

| Indenoisoquinoline-Copper Complex | Topoisomerase I | Cancer | Indenoisoquinoline | researchgate.net |

Advanced Computational Modeling for Optimized Design and Discovery

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the this compound scaffold, advanced modeling techniques can provide deep insights into structure-activity relationships (SAR) and guide the design of more effective molecules.

Future applications include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been used to understand how 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives bind to P-glycoprotein and how IRAK4 inhibitors interact with their target kinase. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the three-dimensional properties of molecules with their biological activity. nih.gov This allows for the prediction of potency for newly designed compounds and helps prioritize synthetic efforts.

Relative Binding Free Energy (RBFE) Calculations: These computationally intensive methods can more accurately predict the change in binding affinity resulting from a chemical modification. In one study, the substitution of a naphthalene (B1677914) ring with a 7-methoxyisoquinoline moiety was predicted to improve the binding affinity of an inhibitor for the SARS-CoV-2 PLpro enzyme. chemrxiv.org This demonstrates the power of computational modeling to identify beneficial structural changes before they are synthesized.

Table 4: Computational Techniques in Isoquinolinone Drug Design

| Technique | Application | Purpose | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predict ligand binding modes | Understand key interactions, guide initial design | nih.gov, nih.gov |

| 3D-QSAR | Correlate structure with activity | Predict potency of new analogs, optimize lead compounds | nih.gov |

| RBFE Calculations | Predict changes in binding affinity | Prioritize high-potential modifications for synthesis | chemrxiv.org |

| Virtual Screening | Screen large compound libraries in silico | Identify potential hit compounds from vast chemical space | chemrxiv.org |

Bioisosterism and Scaffold Hopping Approaches in Drug Design

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel intellectual property. nih.govnih.gov

Bioisosteric Replacement: This involves substituting a functional group in a molecule with another group that retains similar biological activity but can improve other properties like pharmacokinetics or synthetic accessibility. nih.govrsc.org For example, a tetrazole ring has been used as a bioisostere for a carboxylic acid group in isoquinoline derivatives, which can lead to improved metabolic stability and cell permeability. acs.org Future research will explore other bioisosteric replacements for various positions on the this compound ring system to fine-tune its properties.

Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule (the scaffold) with a chemically different one while preserving the original biological activity. nih.govnih.gov This can lead to compounds with entirely new structures, improved drug-like properties, and a path away from existing patents. rsc.org The isoquinoline framework itself is a valuable target for scaffold hopping exercises, and conversely, it can serve as a replacement scaffold for other known pharmacophores. rsc.orgbohrium.com The development of diverse isoquinoline scaffolds through multi-component reactions provides a rich platform for such explorations. acs.org

Table 5: Strategies in Isoquinolinone Medicinal Chemistry

| Strategy | Definition | Goal | Example Application | Reference(s) |

|---|---|---|---|---|

| Bioisosteric Replacement | Swapping functional groups with similar physical or chemical properties. | Improve potency, selectivity, or ADME properties. | Replacing a carboxylic acid with a tetrazole ring. | nih.gov, acs.org |

| Scaffold Hopping | Replacing the core molecular framework with a novel one. | Discover new chemical classes, circumvent existing patents, improve properties. | Moving from a known kinase inhibitor scaffold to an isoquinoline-based one. | rsc.org, nih.gov, bohrium.com |

Q & A

Q. How stable is this compound under physiological conditions, and what degradation products form?

- Methodological Answer : Conduct stability studies:

- pH stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC at 24/48/72 hours .

- Thermal stress : Heat samples to 40–60°C and identify decomposition products (e.g., demethylated analogs) via HRMS .

- Light exposure : Test photostability under UV/visible light and use amber vials for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.